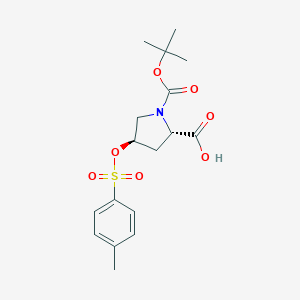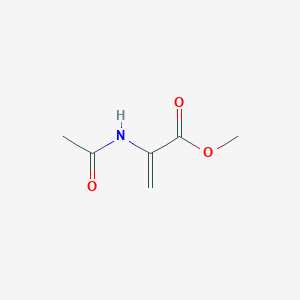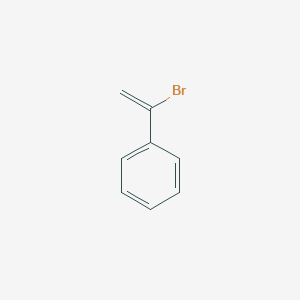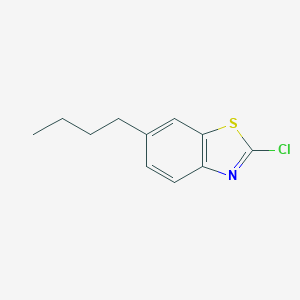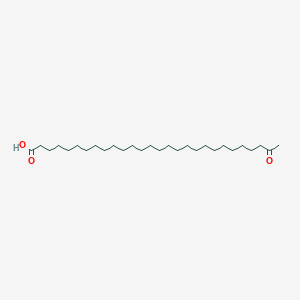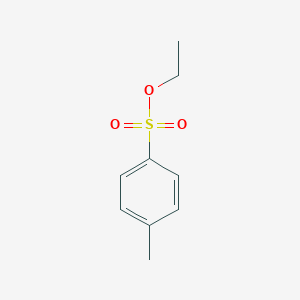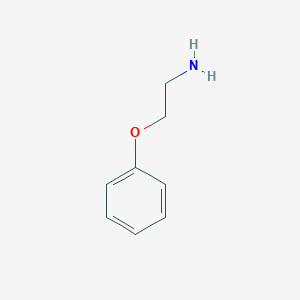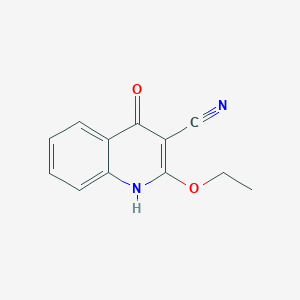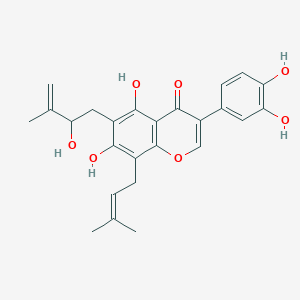
密勒瓦宁 G
描述
Millewanin G is a member of the class of 7-hydroxyisoflavones. It is an isoflavone substituted by hydroxy groups at positions 5, 7, 3’, and 4’, a prenyl group at position 8, and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6 . It is isolated from the leaves of Millettia pachycarpa and exhibits antiestrogenic activity .
Synthesis Analysis
The synthesis of Millewanin G involves the interdependent actions of two enzymes called chalcone isomerase (CHI) and isoflavone synthase (IFS). These enzymes lead to the synthesis of the basic chromophore of isoflavonoids, and the subsequent actions of other enzymes lead to the synthesis of their subclasses .Molecular Structure Analysis
The molecular formula of Millewanin G is C25H26O7 . The InChI string is InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 . The molecule contains a total of 60 bonds, including 34 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 4 aromatic hydroxyls, 1 secondary alcohol, and 1 ether (aromatic) .科学研究应用
癌症研究
a. 乳腺癌: 研究人员调查了密勒瓦宁 G 是否可以作为乳腺癌治疗的宝贵补充。 它的抗雌激素特性可能有助于调节雌激素受体并影响肿瘤生长。
b. 其他癌症: 研究人员还探索了它对其他癌症类型的影响,例如肺癌(A549 细胞)、结直肠癌(Colo205 细胞)和白血病(NALM-6 细胞)。 研究它对细胞活力和增殖的影响可以深入了解它作为抗癌剂的潜力 .
作用机制
Target of Action
Millewanin G is a prenylated isoflavonoid that primarily targets the estrogen receptor . The estrogen receptor is a nuclear receptor that is activated by the hormone estrogen. In its active state, the estrogen receptor acts as a transcription factor, regulating the expression of certain genes and influencing cell growth and differentiation.
Mode of Action
Millewanin G exhibits antiestrogenic activity . This means that it can bind to the estrogen receptor, but instead of activating it, Millewanin G inhibits its function. This results in a reduction of estrogenic activity in the body .
Result of Action
The molecular and cellular effects of Millewanin G’s action are largely due to its antiestrogenic activity. By inhibiting the function of the estrogen receptor, Millewanin G can alter the expression of estrogen-responsive genes. This can lead to changes in cellular processes such as cell growth and differentiation .
安全和危害
The safety data sheet for Millewanin G advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
生化分析
Biochemical Properties
Millewanin G plays a role in biochemical reactions due to its antiestrogenic activity
Cellular Effects
Millewanin G has been shown to exhibit antiestrogenic activity . This suggests that it may influence cell function by interacting with estrogen receptors and potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of Millewanin G are currently lacking.
Molecular Mechanism
The molecular mechanism of Millewanin G is primarily related to its antiestrogenic activity It may bind to estrogen receptors, leading to changes in gene expression
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKJIBNQATIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103693 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874303-33-0 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Millewanin G?
A1: Millewanin G has demonstrated antiestrogenic activity in a yeast two-hybrid assay. Its activity was found to be comparable to 4-hydroxytamoxifen, a known antiestrogen. []
Q2: What is the source of Millewanin G?
A2: Millewanin G was isolated from the leaves of Millettia pachycarpa, a herbal medicinal plant used in Southeast Asia. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




